

Spectroscopic Profile of 4-(4-Fluorophenyl)-2-methylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)-2-methylthiazole

Cat. No.: B1298754

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(4-Fluorophenyl)-2-methylthiazole**. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Identification

IUPAC Name	4-(4-fluorophenyl)-2-methyl-1,3-thiazole
Molecular Formula	C ₁₀ H ₈ FN ₂ S
Molecular Weight	193.24 g/mol
CAS Number	Not readily available
Structure	

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. The predicted mass spectrometry data for **4-(4-Fluorophenyl)-2-methylthiazole** is presented below.[\[1\]](#)

Adduct	Calculated m/z
[M+H] ⁺	194.04343
[M+Na] ⁺	216.02537
[M-H] ⁻	192.02887
[M+NH ₄] ⁺	211.06997
[M+K] ⁺	231.99931
[M] ⁺	193.03560
[M] ⁻	193.03670

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. While specific experimental data for **4-(4-Fluorophenyl)-2-methylthiazole** is not readily available in the public domain, the expected chemical shifts can be inferred from the analysis of closely related fluorophenyl-thiazole derivatives.[\[2\]](#)[\[3\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the thiazole ring proton, and the protons of the fluorophenyl ring.

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity
-CH ₃ (thiazole)	2.0 - 2.5	Singlet
Thiazole-H	7.0 - 7.5	Singlet
Aromatic-H (ortho to F)	7.0 - 7.3	Triplet or Doublet of Doublets
Aromatic-H (meta to F)	7.8 - 8.2	Doublet of Doublets

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. Based on data for similar compounds, the following chemical shifts are anticipated.[\[2\]](#)[\[3\]](#)

Carbon	Expected Chemical Shift (δ , ppm)
-CH ₃ (thiazole)	15 - 20
C5 (thiazole)	101 - 105
C-F (ipso-carbon)	162 - 165 (doublet, ¹ JCF \approx 245-250 Hz)
C (ortho to F)	115 - 117 (doublet, ² JCF \approx 21-22 Hz)
C (meta to F)	128 - 131
C (para to F, attached to thiazole)	130 - 135
C4 (thiazole)	148 - 161
C2 (thiazole)	168 - 171

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring.[\[3\]](#)

Fluorine	Expected Chemical Shift (δ , ppm)
Ar-F	-114 to -115

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation. The expected IR absorption bands for **4-(4-Fluorophenyl)-2-methylthiazole** are listed below, based on the analysis of similar structures.[\[2\]](#)[\[3\]](#)

Functional Group	Expected Wavenumber (cm ⁻¹)
Aromatic C-H stretch	3100 - 3000
Aliphatic C-H stretch	2950 - 2850
C=N stretch (thiazole)	1610 - 1580
Aromatic C=C stretch	1600 - 1450
C-F stretch	1250 - 1100
Thiazole ring vibrations	1100 - 700

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) can be performed using an Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. Data can be acquired in both positive and negative ion modes over a mass range of m/z 50-800.[4]

NMR Spectroscopy

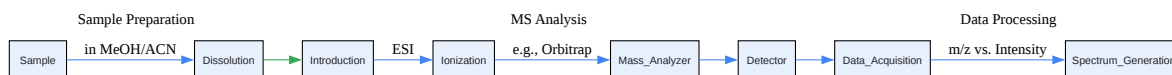
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuteriochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is used as an internal standard. For ¹⁹F NMR, the spectra are proton-decoupled.[3]

IR Spectroscopy

The IR spectrum can be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹. [2]

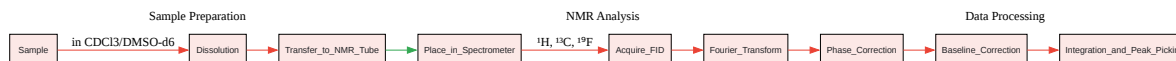
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of **4-(4-Fluorophenyl)-2-methylthiazole**.



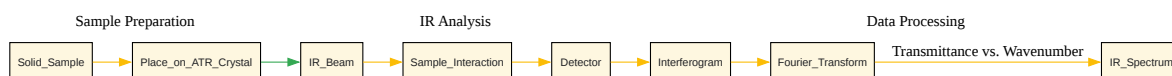
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Mass Spectrometry Experimental Workflow



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NMR Spectroscopy Experimental Workflow



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IR Spectroscopy Experimental Workflow

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